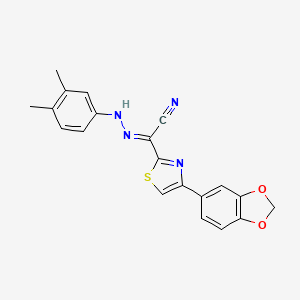
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a benzodioxole moiety and a thiazole ring, which are known to contribute to various biological activities. The presence of the cyano group enhances its reactivity and potential for interaction with biological targets.
Structural Formula
Key Functional Groups
- Benzodioxole : Associated with antioxidant and neuroprotective properties.
- Thiazole : Known for antimicrobial and anticancer activities.
- Carbohydrazone : Implicated in various biological activities, including enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzodioxole moieties exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. In vitro assays demonstrate that compounds similar to this compound inhibit the proliferation of various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5 | A549 | 2.12 | Cell cycle arrest |
| 6 | HCC827 | 5.13 | Apoptosis induction |
| 8 | NCI-H358 | 0.85 | DNA intercalation |
These findings suggest a multi-faceted approach to cancer treatment using compounds with similar structures.
Acetylcholinesterase Inhibition
The compound's structural similarity to acetylcholinesterase (AChE) inhibitors suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Studies have shown that thiazole derivatives can significantly inhibit AChE activity:
This inhibition results in increased acetylcholine levels, potentially ameliorating cognitive decline.
Study on Antitumor Activity
A recent study evaluated the antitumor effects of thiazole derivatives in both 2D and 3D cell culture systems. The results indicated that certain derivatives exhibited higher cytotoxicity in 2D cultures compared to 3D models, emphasizing the importance of cellular context in drug efficacy.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of benzodioxole-containing compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, suggesting potential for developing new antibiotics based on this scaffold.
特性
IUPAC Name |
(2E)-4-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-3-5-15(7-13(12)2)23-24-16(9-21)20-22-17(10-27-20)14-4-6-18-19(8-14)26-11-25-18/h3-8,10,23H,11H2,1-2H3/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEORTUIGJZJDN-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














